molecular formula C26H25NO4 B1639822 Fmoc-2,4-dimethyl-dl-phenylalanine CAS No. 883568-17-0

Fmoc-2,4-dimethyl-dl-phenylalanine

Cat. No.: B1639822
CAS No.: 883568-17-0
M. Wt: 415.5 g/mol
InChI Key: MXBSNHLSKRVUBF-UHFFFAOYSA-N
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Description

Fmoc-2,4-dimethyl-dl-phenylalanine is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of 2,4-dimethyl-dl-phenylalanine. This modification is commonly used in peptide synthesis to protect the amino group during the coupling reactions.

Biochemical Analysis

Biochemical Properties

Fmoc-2,4-dimethyl-dl-phenylalanine plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group protects the amino group, preventing unwanted side reactions during peptide assembly. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and aminoacyl-tRNA synthetases. These interactions are essential for the accurate and efficient synthesis of peptides, as the Fmoc group ensures that the amino group remains protected until the desired point in the synthesis process .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can affect cell function by modulating the activity of enzymes and proteins involved in these processes. For instance, it may alter the phosphorylation status of signaling proteins, thereby impacting signal transduction pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The Fmoc group can form stable complexes with enzymes and proteins, thereby modulating their activity. For example, it can inhibit the activity of proteases by binding to their active sites, preventing the cleavage of peptide bonds. Additionally, this compound can activate certain enzymes by inducing conformational changes that enhance their catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to its degradation. This degradation can affect its efficacy in peptide synthesis and other biochemical applications. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can effectively modulate biochemical processes. At high doses, it can exhibit toxic or adverse effects, such as disrupting cellular homeostasis and inducing oxidative stress. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by enzymes such as cytochrome P450s, which catalyze its oxidation and subsequent breakdown. These metabolic processes can affect the levels of metabolites and the overall metabolic flux within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The distribution of this compound can influence its efficacy and activity in biochemical reactions .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its role in peptide synthesis and other biochemical processes, as it ensures that the compound is present in the appropriate cellular context .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-2,4-dimethyl-dl-phenylalanine typically involves the protection of the amino group of 2,4-dimethyl-dl-phenylalanine with the Fmoc group. This can be achieved through the reaction of 2,4-dimethyl-dl-phenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Fmoc-2,4-dimethyl-dl-phenylalanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: The Fmoc group is commonly removed using piperidine in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Fmoc-2,4-dimethyl-dl-phenylalanine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Fmoc-phenylalanine: Similar to Fmoc-2,4-dimethyl-dl-phenylalanine but without the methyl groups on the phenyl ring.

    Fmoc-3,4,5-trifluoro-D-phenylalanine: Contains trifluoromethyl groups instead of methyl groups.

    Fmoc-3-chloro-L-phenylalanine: Contains a chlorine atom on the phenyl ring.

Uniqueness

This compound is unique due to the presence of two methyl groups on the phenyl ring, which can influence its steric and electronic properties. This modification can affect the reactivity and selectivity of the compound in peptide synthesis and other chemical reactions .

Properties

IUPAC Name

3-(2,4-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4/c1-16-11-12-18(17(2)13-16)14-24(25(28)29)27-26(30)31-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBSNHLSKRVUBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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